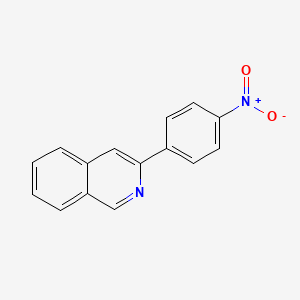

3-(4-Nitrophenyl)isoquinoline

説明

3-(4-Nitrophenyl)isoquinoline is a nitro-substituted isoquinoline derivative characterized by a nitro group (-NO₂) at the para position of the phenyl ring attached to the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with diverse applications in medicinal chemistry, materials science, and catalysis due to their electronic properties and structural versatility . The nitro group in this compound introduces strong electron-withdrawing effects, influencing its photophysical, catalytic, and biological behaviors. For instance, the nitro group is known to quench fluorescence in certain derivatives , while enhancing hydrophobicity and binding affinity in others .

特性

CAS番号 |

101640-58-8 |

|---|---|

分子式 |

C15H10N2O2 |

分子量 |

250.25 g/mol |

IUPAC名 |

3-(4-nitrophenyl)isoquinoline |

InChI |

InChI=1S/C15H10N2O2/c18-17(19)14-7-5-11(6-8-14)15-9-12-3-1-2-4-13(12)10-16-15/h1-10H |

InChIキー |

KKXHNFSBLYTHHE-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=NC(=CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)isoquinoline can be achieved through various methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of isoquinoline with a 4-nitrophenyl halide in the presence of a palladium catalyst.

Friedländer Synthesis: This classical method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation.

Industrial Production Methods: Industrial production of 3-(4-Nitrophenyl)isoquinoline typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Types of Reactions:

Oxidation: 3-(4-Nitrophenyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the isoquinoline ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products Formed:

Oxidation: Pyridine-3,4-dicarboxylic acid derivatives.

Reduction: 3-(4-Aminophenyl)isoquinoline.

Substitution: Halogenated or nitro-substituted isoquinoline derivatives.

科学的研究の応用

3-(4-Nitrophenyl)isoquinoline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects against neurodegenerative diseases and cancer.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

作用機序

The mechanism of action of 3-(4-Nitrophenyl)isoquinoline involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Fluorescent Isoquinoline Derivatives

Key Comparison: 3-(4-Nitrophenyl)isoquinoline exhibits distinct photophysical properties compared to other isoquinoline derivatives. For example:

The nitro group in 3-(4-Nitrophenyl)isoquinoline analogs like 7c completely quenches intrinsic fluorescence due to its electron-withdrawing nature, which promotes non-radiative decay pathways . This contrasts with derivatives bearing electron-donating groups (e.g., 3a, 3b), which show strong emission in the near-UV region.

Schiff Base Derivatives (Pyrazole-Isoquinoline Hybrids)

Synthetic Efficiency: 3-(4-Nitrophenyl)isoquinoline derivatives are often synthesized via catalytic methods. For example, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-amine (compound 1) serves as a precursor for Schiff base derivatives like 3a–c, synthesized using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts .

| Synthesis Method | Reaction Time | Yield (%) | Catalyst Reusability |

|---|---|---|---|

| Non-catalytic | 6–8 hours | 60–70 | Low |

| Catalytic | 1–2 hours | 85–92 | High (>5 cycles) |

The catalytic route significantly enhances yield and reduces reaction time compared to non-catalytic methods .

CDK4/6 Inhibitors (Isoquinoline-Dione Derivatives)

For example:

| Compound | Structure Modifications | IC50 (CDK4) | Selectivity (CDK4 vs. CDK1/2) |

|---|---|---|---|

| 61 | 4-(Phenylaminomethylene)isoquinoline-dione | 27 nM | >10-fold |

| 62 | 4-(Benzylaminomethylene)isoquinoline-dione | 2 nM | >10-fold |

The electron-withdrawing nitro group in 3-(4-Nitrophenyl)isoquinoline could enhance binding affinity to kinase ATP pockets, similar to the effects seen in 62 and 63, where substituents improve selectivity and potency .

P-glycoprotein Modulators (Isoquinolinesulfonamides)

Drug Resistance Reversal: Hydrophobic isoquinoline derivatives like H-86 and H-87 reverse multidrug resistance by inhibiting P-glycoprotein-mediated drug efflux. The nitro group in 3-(4-Nitrophenyl)isoquinoline may enhance hydrophobicity, mimicking the activity of H-86 (IC₅₀ for vinblastine accumulation: <1 µM) .

| Compound | Substituent | LogP | Vinblastine Accumulation |

|---|---|---|---|

| H-86 | 4-Chlorophenyl-propenyl | 3.8 | High |

| H-87 | 4-Chlorophenyl-methylpropenyl | 4.2 | Moderate |

| Target | 3-(4-Nitrophenyl)isoquinoline | ~2.5* | Predicted moderate |

*Estimated LogP based on nitro group contribution.

Crystal Packing and Supramolecular Interactions

Structural Insights: The nitro group in 3-(4-Nitrophenyl)isoquinoline derivatives influences molecular conformation. For instance, 1-(isoquinolin-3-yl)-3-(4-nitrophenyl)imidazolidin-2-one adopts a U-shaped geometry due to parallel stacking of the nitro-phenyl and isoquinoline rings (dihedral angle: 4.4°) . This contrasts with non-nitro derivatives, which exhibit less pronounced intercalation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。